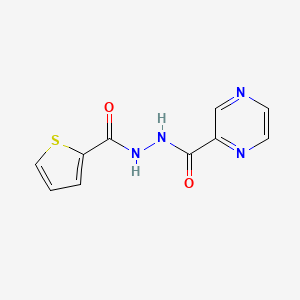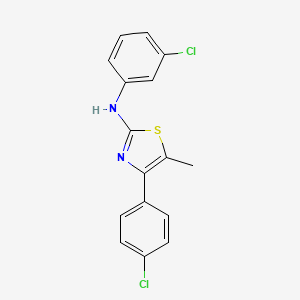
N-(3-chlorophenyl)-4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine, also known as CCT137690, is a small molecule inhibitor that has been extensively studied for its potential in cancer treatment. It was first synthesized in 2008 by researchers at the Cancer Research UK Cancer Therapeutics Unit at The Institute of Cancer Research in London. Since then, it has been the subject of numerous scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in cancer research.
Wirkmechanismus
N-(3-chlorophenyl)-4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine works by inhibiting the activity of Mps1 kinase, which is involved in the regulation of the spindle assembly checkpoint (SAC) during cell division. The SAC is a critical mechanism that ensures that chromosomes are correctly aligned and separated during cell division, and defects in this process can lead to genomic instability and the development of cancer. By inhibiting Mps1 kinase, N-(3-chlorophenyl)-4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine disrupts the SAC and induces cell death in cancer cells.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine has been shown to have a potent inhibitory effect on Mps1 kinase, with an IC50 value of approximately 15 nM. It has also been shown to induce cell death in a variety of cancer cell lines, including breast, lung, and colon cancer cells. In addition, it has been shown to have a synergistic effect when combined with other cancer drugs, such as paclitaxel and cisplatin.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-chlorophenyl)-4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine is its potent inhibitory effect on Mps1 kinase, which makes it a valuable tool for studying the role of this protein in cancer development and progression. However, one limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-chlorophenyl)-4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine. One area of interest is the development of combination therapies that include N-(3-chlorophenyl)-4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine and other cancer drugs. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to N-(3-chlorophenyl)-4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine treatment. Additionally, further studies are needed to investigate the safety and efficacy of N-(3-chlorophenyl)-4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine in humans, with the ultimate goal of developing it into a clinically useful cancer therapy.
Synthesemethoden
The synthesis of N-(3-chlorophenyl)-4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine involves a multi-step process that includes the reaction of 3-chloroaniline with 4-chlorobenzaldehyde to form an imine intermediate, which is then reduced with sodium borohydride to produce the desired thiazole amine. The final product is obtained through a purification process involving column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine has been studied extensively for its potential in cancer treatment. It has been shown to inhibit the activity of a protein known as Mps1 kinase, which is involved in the regulation of cell division and the maintenance of genomic stability. By inhibiting Mps1 kinase, N-(3-chlorophenyl)-4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine has been shown to induce cell death in cancer cells, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2S/c1-10-15(11-5-7-12(17)8-6-11)20-16(21-10)19-14-4-2-3-13(18)9-14/h2-9H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYQOZFVLCBNSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

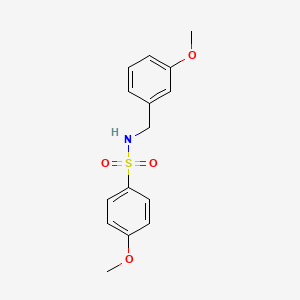
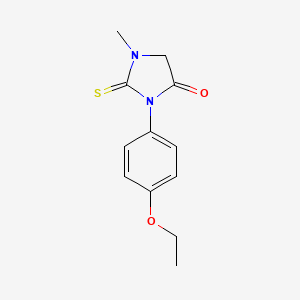
![N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5820007.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]cyclopentanecarboxamide](/img/structure/B5820017.png)
![methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5820025.png)
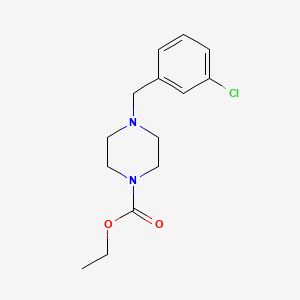
![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-nitrophenyl)ethanone](/img/structure/B5820039.png)
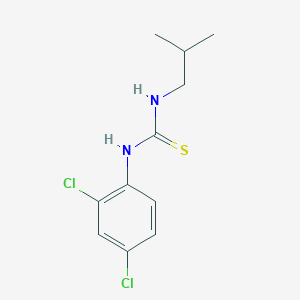
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B5820047.png)

